1,2-Hexanediol

Description

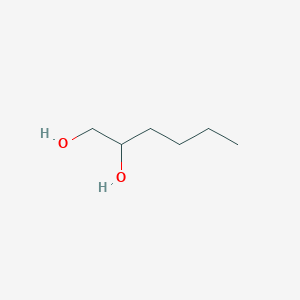

Structure

3D Structure

Properties

IUPAC Name |

hexane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O2/c1-2-3-4-6(8)5-7/h6-8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHKSXSQHXQEMOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40863959 | |

| Record name | 1,2-Hexanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40863959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Light yellow liquid; [Sigma-Aldrich MSDS] | |

| Record name | 1,2-Hexanediol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Hexanediol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19217 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

6920-22-5 | |

| Record name | 1,2-Hexanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6920-22-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Hexanediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006920225 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Hexanediol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14108 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1,2-Hexanediol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Hexanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40863959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-hexane-1,2-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.299 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-HEXANEDIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TR046Y3K1G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Formulation Scientist's Guide to 1,2-Hexanediol: A Physicochemical Deep Dive

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Hexanediol (CAS No: 6920-22-5) has emerged as a multifunctional powerhouse in the formulation of pharmaceuticals, cosmetics, and personal care products.[1][2] Classified as a glycol alcohol, this clear, colorless, and nearly odorless liquid offers a unique synergy of properties, acting simultaneously as a humectant, emollient, solvent, and preservative booster.[3][4] Its dual hydrophilic and lipophilic nature allows for broad compatibility with a wide range of ingredients, enhancing the stability, efficacy, and sensory profile of formulations.[5] This technical guide provides an in-depth examination of the core physicochemical properties of this compound, offering quantitative data, detailed experimental methodologies, and an exploration of its functional roles to aid researchers and formulators in leveraging its full potential.

Core Physicochemical Properties of this compound

The utility of this compound in a formulation is dictated by its distinct physical and chemical characteristics. The following tables summarize its key properties.

Table 1: General and Physical Properties of this compound

| Property | Value | Source(s) |

| Chemical Name | Hexane-1,2-diol | [1] |

| Synonyms | 1,2-Dihydroxyhexane, DL-1,2-Hexanediol | [6] |

| CAS Number | 6920-22-5 | [6][7][8] |

| EC Number | 230-029-6 | [6][8] |

| Molecular Formula | C₆H₁₄O₂ | [1][8] |

| Molecular Weight | 118.17 g/mol | [6][8][9] |

| Appearance | Colorless to light yellow, viscous liquid | [7] |

| Odor | Mild, nearly odorless | [3][7] |

Table 2: Thermodynamic and Optical Properties of this compound

| Property | Value | Conditions | Source(s) |

| Density | 0.951 g/mL | at 25 °C | [6][7][8] |

| Boiling Point | 223-224 °C | [6][7][8] | |

| Melting Point | 45 °C | [8] | |

| Flash Point | >230 °F (>110 °C) | [8] | |

| Vapor Pressure | 0.576 Pa | at 25 °C | [8] |

| Refractive Index | 1.441 - 1.443 | at 20 °C |

Table 3: Formulation-Relevant Properties of this compound

| Property | Value / Description | Source(s) |

| Solubility | Miscible with water, alcohols, lower aliphatic hydrocarbons, and fatty acids. Slightly soluble in Chloroform and Methanol. | [5][7][8] |

| Viscosity (pure) | ~10–20 cP | |

| Viscosity (aqueous) | The viscosity of aqueous solutions is concentration and temperature-dependent. The dynamic viscosity of pure this compound is approximately 80 mPa·s. | [10][11] |

| Surface Tension | Significantly lowers the surface tension of water. Aqueous solutions of 5-20% v/v have a surface tension of 25-26 mN/m. | [12] |

| Stability | Remains effective across a pH range of 4–10 and at temperatures up to 80°C. | [5] |

Multifunctional Roles in Formulation

The physicochemical data translates into several key functions that make this compound a versatile excipient.

-

Solvent and Solubility Enhancer: Its amphiphilic nature, with a six-carbon chain and two hydroxyl groups, allows it to act as an excellent solvent and coupling agent.[5] It can dissolve or disperse poorly soluble active pharmaceutical ingredients (APIs), enhancing their bioavailability in topical formulations.[13] It also helps create homogeneous and stable formulas by incorporating components of different polarities.

-

Humectant and Moisturizer: As a glycol, this compound is an effective humectant, attracting and binding water molecules to the skin.[4][5] This action provides long-term moisturization, keeping the skin's top layers hydrated and preventing dryness.[1][14]

-

Preservative Booster: While not classified as a traditional preservative, this compound exhibits mild antimicrobial activity against bacteria, fungi, and yeast.[5][15] It is highly effective as a preservative booster, creating a biostatic environment that inhibits microbial growth and enhances the efficacy of other preservatives, allowing for their reduced use.[3][4][16] Its mechanism is believed to involve membrane disruption and dehydration of microbial cells.[5]

-

Emollient and Sensory Modifier: It improves the texture and feel of formulations, providing a smooth, non-greasy residue.[4] This makes it ideal for creams, lotions, and serums where a lightweight and elegant sensory experience is desired.[4]

-

Viscosity and Emulsion Stabilizer: In cosmetic and industrial applications, it can act as a viscosity modifier, ensuring optimal flow and application properties.[17] As an emollient, it helps to stabilize emulsions.[3]

Caption: Multifunctional roles of this compound within a formulation.

Experimental Protocols

Accurate determination of physicochemical properties is critical for quality control and formulation development. Below are detailed methodologies for key experiments.

Determination of Viscosity (Rotational Viscometer Method)

This protocol outlines the measurement of dynamic viscosity for liquid samples, applicable to pure this compound or its formulations.

Objective: To measure the resistance of the fluid to flow using a rotational viscometer.

Apparatus:

-

Rotational Viscometer (e.g., Brookfield or similar)

-

Appropriate spindle set

-

Temperature-controlled water bath or sample chamber

-

Beaker or sample container

-

Calibrated thermometer

-

Viscosity standard fluids for calibration

Procedure:

-

Instrument Calibration: Calibrate the viscometer according to the manufacturer's instructions using certified viscosity standard fluids at a specified temperature.[18]

-

Sample Preparation: Place a sufficient volume of the test liquid into a clean, dry beaker, ensuring there are no air bubbles. Allow the sample to equilibrate to the target temperature (e.g., 25 °C) in the water bath.

-

Spindle Selection: Choose an appropriate spindle and rotational speed based on the expected viscosity of the sample. The goal is to achieve a torque reading between 10% and 100% of the instrument's range for optimal accuracy.[19]

-

Measurement:

-

Attach the selected spindle to the viscometer.

-

Lower the spindle into the center of the sample until it is immersed to the marked level on the spindle shaft.[18]

-

Turn on the viscometer motor at the pre-selected speed.

-

Allow the reading to stabilize, which typically takes 30 to 60 seconds.[18]

-

Record the viscosity reading (in cP or mPa·s) and the torque percentage.

-

-

Data Analysis:

References

- 1. specialchem.com [specialchem.com]

- 2. drugpatentwatch.com [drugpatentwatch.com]

- 3. This compound | Cosmetic Ingredients Guide [ci.guide]

- 4. sarchemlabs.com [sarchemlabs.com]

- 5. This compound: The Multi-Functional Game-Changer for Cosmetics, Pharmaceuticals, and Beyond - Sinobio Chemistry [sinobiochemistry.com]

- 6. 1,2-ヘキサンジオール 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound | 6920-22-5 [chemicalbook.com]

- 8. This compound - CD Formulation [formulationbio.com]

- 9. This compound | C6H14O2 | CID 94335 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. nbinno.com [nbinno.com]

- 14. echochemtech.com [echochemtech.com]

- 15. theborderlinebeauty.com [theborderlinebeauty.com]

- 16. connectchemicals.com [connectchemicals.com]

- 17. nbinno.com [nbinno.com]

- 18. SOP for Viscosity Testing of Liquids – SOP Guide for Pharma [pharmasop.in]

- 19. brookfieldengineering.com [brookfieldengineering.com]

- 20. 3 Easy Steps To Successful Viscosity Measurement [pharmaceuticalonline.com]

A Technical Guide to the Solubility of 1,2-Hexanediol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to 1,2-Hexanediol

This compound (CAS No. 6920-22-5) is a vicinal diol, a six-carbon chain with hydroxyl groups on the first and second carbon atoms.[1] This structure imparts an amphiphilic nature to the molecule, with the polar hydroxyl groups capable of hydrogen bonding and the nonpolar alkyl chain contributing to its solubility in less polar environments.[1] It is a colorless, viscous liquid that is hygroscopic, meaning it readily absorbs moisture from the air.[1][2] Its dual functionality as a humectant and a material with antimicrobial properties makes it a valuable excipient in topical and dermatological formulations.[3]

Solubility Profile of this compound

The principle of "like dissolves like" is fundamental to understanding the solubility of this compound. Its polar hydroxyl groups suggest good solubility in polar solvents, while the C6 alkyl chain allows for some interaction with nonpolar solvents. Based on available data, the solubility of this compound can be qualitatively summarized as follows:

Table 1: Qualitative Solubility of this compound in Various Solvents

| Solvent Class | Solvent Example | Qualitative Solubility | Reference(s) |

| Polar Protic | Water | Miscible | [2][4] |

| Methanol (B129727) | Soluble (Slightly Soluble noted in some sources) | [5][6] | |

| Ethanol | Soluble | [5] | |

| Isopropanol | Data not available | ||

| Polar Aprotic | Acetone | Soluble | [7] |

| Ethyl Acetate | Data not available | ||

| Nonpolar Aromatic | Toluene | Data not available | |

| Nonpolar Aliphatic | Lower Aliphatic Hydrocarbons | Miscible | [2][4] |

| Hexane | Data not available | ||

| Halogenated | Chloroform | Slightly Soluble | [6] |

Note: "Miscible" indicates solubility in all proportions. "Soluble" suggests a significant degree of dissolution. The conflicting report on methanol solubility ("soluble" vs. "slightly soluble") highlights the need for precise experimental determination.

Experimental Protocol: Determination of this compound Solubility

To obtain precise and reliable quantitative solubility data, the isothermal shake-flask method followed by gas chromatographic analysis is a robust and widely accepted approach.

Principle

An excess amount of this compound is equilibrated with a specific organic solvent at a constant temperature. After reaching equilibrium, the undissolved portion is separated, and the concentration of this compound in the saturated solvent phase is quantified using a calibrated gas chromatography with flame ionization detection (GC-FID) method.

Materials and Apparatus

-

This compound (purity ≥98%)

-

Organic solvents of interest (analytical grade)

-

Thermostatically controlled orbital shaker or water bath

-

Analytical balance (± 0.0001 g)

-

Glass vials with screw caps (B75204) and PTFE septa

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (0.45 µm, solvent-compatible)

-

Gas chromatograph with a Flame Ionization Detector (GC-FID)

-

Polyethylene glycol capillary column (e.g., 30m x 0.32mm x 1.00 µm)

-

Carrier gas (e.g., Nitrogen, Helium)

-

Auxiliary gases for FID (Hydrogen and Air)

Experimental Procedure

3.3.1. Preparation of Calibration Standards

-

Prepare a stock solution of this compound in the solvent of interest at a known concentration (e.g., 5000 mg/L).

-

Perform serial dilutions of the stock solution to prepare a series of standard solutions with concentrations spanning the expected solubility range (e.g., 100, 250, 500, 1000, 2500, 4000 mg/L).

3.3.2. Sample Preparation and Equilibration

-

Add a known volume of the organic solvent to several glass vials.

-

Add an excess amount of this compound to each vial to create a suspension. The presence of a visible undissolved phase of this compound after equilibration is crucial.

-

Securely cap the vials and place them in the thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vials at a constant speed for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary experiment to determine the time to reach equilibrium is recommended.

3.3.3. Sample Analysis

-

After equilibration, stop the agitation and allow the vials to rest in the thermostatic bath for at least 4 hours to allow for phase separation.

-

Carefully withdraw an aliquot of the supernatant (the saturated solvent phase) using a syringe, ensuring no undissolved this compound is taken.

-

Filter the aliquot through a 0.45 µm syringe filter into a clean vial.

-

If necessary, dilute the filtered sample with the same solvent to bring the concentration within the range of the calibration curve.

-

Analyze the prepared standard solutions and the sample solutions by GC-FID.

3.3.4. Gas Chromatography (GC-FID) Conditions (Example)

-

Column: Polyethylene glycol capillary column (30m x 0.32mm x 1.00 µm)

-

Carrier Gas Flow Rate: 1.0 mL/min

-

Injection Volume: 1 µL

-

Inlet Temperature: 230 °C

-

Detector Temperature: 250 °C

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes

-

Ramp: 15 °C/min to 230 °C

-

Hold at 230 °C for 5 minutes

-

-

FID Gas Flows: Hydrogen at 30 mL/min; Air at 300 mL/min

Data Analysis

-

Construct a calibration curve by plotting the peak area obtained from the GC-FID analysis of the standard solutions against their known concentrations.

-

Determine the concentration of this compound in the analyzed sample solution using the calibration curve.

-

If the sample was diluted, multiply the result by the dilution factor to obtain the solubility of this compound in the organic solvent at the specified temperature. Express the solubility in appropriate units (e.g., g/100 mL, mg/L, or mol/L).

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Conclusion

This compound demonstrates broad solubility in polar organic solvents and miscibility with water, consistent with its amphiphilic molecular structure. While quantitative solubility data in the public domain is scarce, this guide provides a robust and detailed experimental protocol to enable researchers and formulation scientists to determine these crucial parameters accurately. The provided workflow and methodologies will support the effective application of this compound in the development of novel pharmaceutical and cosmetic products.

References

- 1. guidechem.com [guidechem.com]

- 2. This compound | 6920-22-5 [chemicalbook.com]

- 3. saiper.com [saiper.com]

- 4. This compound CAS#: 6920-22-5 [m.chemicalbook.com]

- 5. This compound - Descrizione [tiiips.com]

- 6. This compound - CD Formulation [formulationbio.com]

- 7. solubilityofthings.com [solubilityofthings.com]

Spectroscopic Analysis of 1,2-Hexanediol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Hexanediol is a versatile organic compound widely utilized in the pharmaceutical, cosmetic, and chemical industries as a solvent, humectant, and preservative. Its efficacy and safety in these applications are intrinsically linked to its chemical purity and structural integrity. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are indispensable tools for the comprehensive characterization and quality control of this compound. This technical guide provides an in-depth analysis of the NMR and IR spectra of this compound, complete with detailed experimental protocols and quantitative data to support researchers and professionals in drug development and related fields.

Spectroscopic Data Summary

The structural elucidation of this compound is definitively achieved through the combined application of ¹H NMR, ¹³C NMR, and FTIR spectroscopy. Each technique provides unique and complementary information regarding the molecule's atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

Proton NMR (¹H NMR) spectroscopy of this compound reveals five distinct signals corresponding to the different proton environments in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a tetramethylsilane (B1202638) (TMS) standard.

| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Integration |

| H-1 (CH₂) | ~3.40 - 3.65 | Multiplet | 2H | |

| H-2 (CH) | ~3.65 - 3.75 | Multiplet | 1H | |

| H-3 (CH₂) | ~1.40 - 1.55 | Multiplet | 2H | |

| H-4 & H-5 (CH₂) | ~1.25 - 1.40 | Multiplet | 4H | |

| H-6 (CH₃) | ~0.90 | Triplet | ~7.0 | 3H |

| -OH | Variable | Broad Singlet | 2H |

Note: The chemical shifts and coupling constants are approximate and can vary depending on the solvent and concentration.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the different carbon environments within the this compound molecule. The chemical shifts (δ) are reported in ppm relative to a TMS standard.[1]

| Carbon Assignment | Chemical Shift (ppm) |

| C-1 (CH₂) | ~67.8 |

| C-2 (CH) | ~73.0 |

| C-3 (CH₂) | ~33.5 |

| C-4 (CH₂) | ~28.0 |

| C-5 (CH₂) | ~22.8 |

| C-6 (CH₃) | ~14.1 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound is characterized by the presence of hydroxyl and alkyl groups.[2][3]

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |

| ~3350 | Strong, Broad | O-H Stretch | Hydroxyl (-OH) |

| ~2930 | Strong | C-H Stretch | Alkyl (CH₃, CH₂, CH) |

| ~1465 | Medium | C-H Bend | Alkyl (CH₂) |

| ~1380 | Medium | C-H Bend | Alkyl (CH₃) |

| ~1060 | Strong | C-O Stretch | Alcohol (C-OH) |

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining high-quality and reproducible spectroscopic data.

NMR Spectroscopy Protocols

-

Sample Weighing : Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.[4]

-

Solvent Addition : Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d (B32938) (CDCl₃) or deuterium (B1214612) oxide (D₂O)) to the vial.[5] Ensure the solvent is of high purity to avoid extraneous signals.

-

Dissolution : Gently swirl or vortex the vial until the sample is completely dissolved. The solution should be clear and free of any particulate matter.[5]

-

Transfer : Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. The sample height in the tube should be approximately 4-5 cm.[5]

-

Capping : Securely cap the NMR tube to prevent solvent evaporation and contamination.

-

Instrument Setup : Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

-

Locking and Shimming : The instrument's software will automatically lock onto the deuterium signal of the solvent and perform an automated shimming procedure to optimize the magnetic field homogeneity.

-

Acquisition Parameters :

-

Pulse Sequence : A standard single-pulse sequence is typically used.

-

Number of Scans (NS) : 8 to 16 scans are generally sufficient for a sample of this concentration.

-

Relaxation Delay (d1) : A relaxation delay of 1-2 seconds is recommended.

-

Acquisition Time (AQ) : Typically set to 2-4 seconds.

-

-

Data Processing :

-

Fourier Transform : Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phasing : Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction : Apply a baseline correction to obtain a flat baseline.

-

Referencing : Calibrate the chemical shift scale by setting the residual solvent peak to its known chemical shift (e.g., CDCl₃ at 7.26 ppm).

-

Integration : Integrate the area under each peak to determine the relative number of protons.

-

For quantitative analysis, it is crucial to suppress the Nuclear Overhauser Effect (NOE) and ensure complete relaxation of all carbon nuclei.[6][7]

-

Instrument Setup : Follow the same initial setup as for ¹H NMR.

-

Acquisition Parameters :

-

Pulse Sequence : Use an inverse-gated decoupling sequence to suppress the NOE.[8]

-

Flip Angle : A 30° or 45° pulse angle is often used to reduce the necessary relaxation delay.

-

Relaxation Delay (d1) : A longer relaxation delay of at least 5 times the longest T1 relaxation time of the carbon nuclei is required for accurate quantification. This can be 10-60 seconds or more.

-

Number of Scans (NS) : A larger number of scans (e.g., 128, 256, or more) is necessary due to the low natural abundance and lower gyromagnetic ratio of ¹³C.

-

-

Data Processing : The data processing steps are similar to those for ¹H NMR, with the solvent peak used for referencing (e.g., the central peak of the CDCl₃ triplet at 77.16 ppm).

FTIR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

The ATR-FTIR method is ideal for the analysis of liquid samples like this compound due to its simplicity and minimal sample preparation.[9][10]

-

Instrument Preparation : Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Clean the crystal surface with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue, then allow it to dry completely.

-

Background Spectrum : Acquire a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).

-

Sample Application : Place a small drop of this compound onto the center of the ATR crystal, ensuring the entire crystal surface is covered.

-

Sample Spectrum Acquisition :

-

Spectral Range : Typically scan from 4000 cm⁻¹ to 400 cm⁻¹.

-

Resolution : A resolution of 4 cm⁻¹ is generally sufficient.

-

Number of Scans : Co-add 16 to 32 scans to improve the signal-to-noise ratio.

-

-

Data Processing and Analysis :

-

Baseline Correction : Apply a baseline correction if necessary.

-

Peak Picking : Identify the wavenumbers of the major absorption bands.

-

Spectral Interpretation : Assign the observed absorption bands to the corresponding functional group vibrations.

-

-

Cleaning : Thoroughly clean the ATR crystal with a suitable solvent after the measurement to prevent cross-contamination.

Logical Workflow Diagram

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical sample like this compound.

Caption: Workflow for NMR and IR spectroscopic analysis.

Conclusion

The spectroscopic analysis of this compound by NMR and IR provides a robust and reliable method for its structural confirmation and purity assessment. The data and protocols presented in this guide offer a comprehensive resource for researchers, scientists, and drug development professionals, facilitating accurate and consistent analytical results. Adherence to these detailed methodologies will ensure the generation of high-quality data, which is paramount for regulatory compliance and the development of safe and effective products.

References

- 1. This compound(6920-22-5) 13C NMR spectrum [chemicalbook.com]

- 2. This compound(6920-22-5) IR Spectrum [m.chemicalbook.com]

- 3. spectrabase.com [spectrabase.com]

- 4. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 5. organomation.com [organomation.com]

- 6. benchchem.com [benchchem.com]

- 7. 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 9. drawellanalytical.com [drawellanalytical.com]

- 10. rtilab.com [rtilab.com]

Thermal Stability and Degradation Profile of 1,2-Hexanediol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and degradation profile of 1,2-Hexanediol, a widely used excipient and humectant in the pharmaceutical, cosmetic, and biotechnology industries. Understanding the thermal behavior of this diol is critical for ensuring product stability, predicting shelf-life, and maintaining safety during manufacturing and storage. This document details the physicochemical properties related to its thermal stability, expected degradation pathways, and the analytical methodologies used for its characterization.

Physicochemical Properties and Thermal Stability Overview

This compound (CAS RN: 6920-22-5) is a colorless liquid with a high boiling point and low vapor pressure, contributing to its stability under normal storage conditions.[1][2][3] Its thermal stability is a key attribute for its use in various formulations that may undergo heat treatment during processing. However, like all organic molecules, it is susceptible to degradation at elevated temperatures.

General safety data indicates that this compound is stable under recommended storage conditions but can decompose upon heating, which may lead to the violent rupture of containers.[4] Combustion can produce toxic fumes, including carbon monoxide (CO) and carbon dioxide (CO2), along with other pyrolysis products typical of burning organic material.[1][4] One source indicates a decomposition temperature of 191°C, though the specific conditions of this measurement are not detailed.[5]

Table 1: Key Physicochemical and Thermal Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₄O₂ | [6][7][8][9] |

| Molecular Weight | 118.17 g/mol | [1][9][10][11] |

| Boiling Point | 223-224 °C | [2] |

| Flash Point | 122 °C (closed cup) | [5][10] |

| Autoignition Temperature | 350 - 390 °C | [12][13] |

| Decomposition Temperature | 191°C (dec.) | [5] |

Thermal Degradation Profile

The primary hydroxyl group is susceptible to oxidation, which can lead to the formation of aldehydes and carboxylic acids. Dehydration reactions can result in the formation of unsaturated alcohols or cyclic ethers. At higher temperatures, fragmentation of the carbon chain is likely, leading to the formation of smaller volatile organic compounds.

Potential Thermal Degradation Products:

Based on the structure of this compound and known degradation pathways of similar compounds, the following are potential degradation products:

-

Oxidation Products: Hexanal, Hexanoic acid, and smaller aldehydes and carboxylic acids from chain cleavage.

-

Dehydration Products: Hexenols, cyclic ethers.

-

Chain Scission Products: Smaller alcohols, aldehydes, ketones, and alkanes.

-

Combustion Products (in the presence of excess oxygen): Carbon monoxide, Carbon dioxide, Water.

The mass spectrum of this compound from the NIST database shows significant fragmentation, with prominent peaks at m/z values corresponding to the loss of water and cleavage of the carbon chain, providing clues to the weakest bonds in the molecule under energetic conditions.[6]

Experimental Protocols for Thermal Analysis

To fully characterize the thermal stability and degradation profile of this compound, a combination of thermoanalytical and chromatographic techniques is employed. The following are detailed experimental protocols that can be adapted for this purpose.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition temperatures of this compound by measuring its mass change as a function of temperature.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Crucible: Platinum or alumina (B75360) crucible.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into the crucible.

-

Atmosphere: High-purity nitrogen at a flow rate of 20-50 mL/min to provide an inert atmosphere.

-

Temperature Program:

-

Equilibrate at 30°C.

-

Ramp from 30°C to 600°C at a heating rate of 10°C/min.

-

-

Data Analysis: Record the mass loss as a function of temperature. Determine the onset of decomposition (the temperature at which significant mass loss begins) and the peak decomposition temperature (the temperature of the maximum rate of mass loss from the derivative of the TGA curve).

Differential Scanning Calorimetry (DSC)

Objective: To determine the phase transitions (e.g., glass transition, melting, boiling) and to obtain information on the heat of decomposition of this compound.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Crucible: Aluminum or hermetically sealed aluminum crucibles to prevent evaporation before boiling.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into the crucible and seal it.

-

Atmosphere: High-purity nitrogen at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at -50°C.

-

Ramp from -50°C to 300°C at a heating rate of 10°C/min.

-

-

Data Analysis: Record the heat flow as a function of temperature. Identify endothermic and exothermic events, such as melting and decomposition. Determine the peak temperatures and enthalpy changes for these transitions.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile and semi-volatile degradation products of this compound.

Methodology:

-

Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer (GC-MS).

-

Sample Preparation: Place a small, accurately weighed amount (approximately 0.1-0.5 mg) of this compound into a pyrolysis tube.

-

Pyrolysis Conditions:

-

Pyrolysis Temperature: Set to a temperature above the decomposition temperature determined by TGA (e.g., 300°C, 600°C, and 900°C to investigate different degradation stages).

-

Pyrolysis Time: 15-30 seconds.

-

-

GC-MS Conditions:

-

GC Column: A non-polar or semi-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 280°C.

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp at 10°C/min to 300°C.

-

Hold at 300°C for 10 minutes.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 30-550.

-

Ion Source Temperature: 230°C.

-

Transfer Line Temperature: 280°C.

-

-

-

Data Analysis: Identify the separated compounds by comparing their mass spectra with a reference library (e.g., NIST).

Visualizing the Experimental Workflow

The following diagram illustrates the logical workflow for a comprehensive thermal analysis of this compound.

Conclusion

This technical guide has outlined the key aspects of the thermal stability and degradation profile of this compound. While it is a thermally stable compound under normal conditions, it is susceptible to degradation at elevated temperatures. The provided experimental protocols for TGA, DSC, and Py-GC-MS offer a robust framework for researchers and drug development professionals to thoroughly characterize its thermal behavior. Such analysis is essential for ensuring the quality, safety, and efficacy of products containing this compound, particularly in applications where it may be exposed to thermal stress. Further research is warranted to fully elucidate the specific degradation pathways and to quantify the formation of various degradation products under different environmental conditions.

References

- 1. DL-1,2-Hexanediol(6920-22-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 2. tnjchem.com [tnjchem.com]

- 3. carlroth.com [carlroth.com]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. echemi.com [echemi.com]

- 6. This compound [webbook.nist.gov]

- 7. This compound [webbook.nist.gov]

- 8. This compound [webbook.nist.gov]

- 9. This compound | C6H14O2 | CID 94335 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. DL-1,2-己二醇 98% | Sigma-Aldrich [sigmaaldrich.com]

- 11. This compound (CAS 6920-22-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 12. cpachem.com [cpachem.com]

- 13. fishersci.com [fishersci.com]

The Interplay of 1,2-Hexanediol with Lipid Bilayers: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the interaction between 1,2-hexanediol and lipid bilayers, a topic of significant interest to researchers, scientists, and professionals in drug development and cosmetics. This compound, a versatile polyol, is widely utilized as a moisturizer, solvent, and increasingly as a preservative alternative. Its efficacy in these roles is intrinsically linked to its fundamental interactions with the lipid bilayers that form the basis of cell membranes and the stratum corneum.

Introduction to this compound

This compound is a colorless, mildly sweet-smelling liquid with a dual hydrophilic and lipophilic nature.[1] This amphiphilicity, stemming from its hydroxyl groups and six-carbon alkyl chain, is the primary driver of its interaction with lipid membranes. It is this characteristic that allows it to act as a humectant, a solvent for other substances, and a potent agent for modulating the structure and function of lipid bilayers.[1]

Mechanism of Interaction with Lipid Bilayers

The interaction of this compound with lipid bilayers is a biophysical process governed by its molecular structure. The hydrophilic diol head group can form hydrogen bonds with the polar head groups of phospholipids, while the hydrophobic hexyl tail can intercalate into the nonpolar acyl chain region of the bilayer.

Longer-chained alkanediols, such as this compound, are capable of intercalating into the lipid bilayer.[2] This insertion disrupts the ordered packing of the lipid acyl chains, leading to a more disordered and fluid membrane state.[2] The extent of this disordering effect is dependent on the length of the alkyl chain.[2]

Effects on Membrane Properties

The intercalation of this compound into lipid bilayers leads to significant alterations in their physical properties.

-

Increased Fluidity: By disrupting the packing of lipid acyl chains, this compound increases the fluidity of the membrane. This effect is more pronounced with longer alkyl chains.[2]

-

Enhanced Permeability: The disordering of the lipid bilayer reduces its barrier function, making it more permeable to other molecules.[2] This is the primary mechanism behind its action as a penetration enhancer in transdermal drug delivery systems.[2][3]

-

Membrane Depolarization: In microorganisms, this compound disrupts the cytoplasmic membrane potential, a key factor in its antimicrobial activity.[4][5][6] This depolarization can lead to the leakage of cellular contents and ultimately, cell death.[7]

-

Antimicrobial Action: The disruption of membrane integrity is the core of this compound's broad-spectrum antimicrobial activity against bacteria and, to a lesser extent, fungi.[4][7]

Quantitative Data

While extensive research has described the qualitative effects of this compound, specific quantitative data is often dependent on the experimental system. One area where quantitative data is available is in its effect on the lipid organization of the stratum corneum, as measured by confocal Raman spectroscopy.

| Parameter | Control (Water) | This compound (5%) | Change | Reference |

| Gauche/Trans Ratio (Lipid Order) | Baseline | Significantly Increased | Disordering of Lipids | [2] |

Note: The study demonstrated a significant rise in the gauche/trans ratio, indicating a less-ordered state of the lipids, but did not provide specific numerical values in the abstract.

Experimental Protocols

A variety of experimental techniques are employed to characterize the interaction of this compound with lipid bilayers.

Differential Scanning Calorimetry (DSC)

DSC is a thermodynamic technique used to measure the heat changes that occur in a sample as it is heated or cooled. It is particularly useful for studying the phase transitions of lipid bilayers.[8][9][10][11]

-

Principle: When a lipid bilayer transitions from a gel phase to a liquid-crystalline phase, it absorbs heat. This endothermic event is detected by the DSC instrument as a peak in the heat flow versus temperature plot. The temperature at the peak maximum is the phase transition temperature (Tm).

-

Methodology:

-

Prepare multilamellar vesicles (MLVs) of the desired lipid composition (e.g., DPPC) in a buffer solution.

-

Incorporate this compound at various concentrations into the lipid suspension.

-

Load a precise amount of the liposome (B1194612) suspension into an aluminum DSC pan and seal it. An identical pan containing only the buffer is used as a reference.

-

Place both pans in the DSC instrument and heat at a constant rate (e.g., 1-5 °C/min) over a defined temperature range that encompasses the lipid's Tm.

-

Record the differential heat flow as a function of temperature.

-

-

Data Analysis: The Tm and the enthalpy of the transition (ΔH) are determined from the resulting thermogram. Changes in Tm and the broadening of the transition peak upon addition of this compound indicate its interaction with and perturbation of the lipid bilayer.[2]

Fluorescence Anisotropy

This technique is used to measure the rotational mobility of a fluorescent probe embedded within the lipid bilayer, which provides an indication of membrane fluidity.[1][4][12][13]

-

Principle: A fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH), is incorporated into the hydrophobic core of the lipid bilayer. The sample is excited with vertically polarized light. The emitted light is measured through polarizers oriented both vertically (I||) and horizontally (I⊥). The fluorescence anisotropy (r) is calculated using the formula: r = (I|| - G * I⊥) / (I|| + 2 * G * I⊥), where G is an instrumental correction factor. A lower anisotropy value corresponds to higher rotational mobility of the probe and thus, higher membrane fluidity.[13]

-

Methodology:

-

Prepare liposomes of the desired lipid composition.

-

Incubate the liposomes with the fluorescent probe (e.g., DPH) to allow for its incorporation into the bilayer.

-

Add this compound at various concentrations to the liposome suspension.

-

Measure the fluorescence intensities (I|| and I⊥) using a fluorometer equipped with polarizers.

-

-

Data Analysis: A decrease in the fluorescence anisotropy value in the presence of this compound indicates an increase in membrane fluidity.

Confocal Raman Spectroscopy

This non-invasive technique provides detailed information about the molecular composition and conformational order of lipids within the stratum corneum.[14][15][16]

-

Principle: Raman spectroscopy measures the vibrational modes of molecules. Specific Raman bands can be assigned to the C-H stretching and C-C skeletal vibrations of lipids. The ratio of the intensities of certain peaks (e.g., the ratio of the symmetric and asymmetric C-H stretching vibrations) provides a measure of the lateral packing order of the lipids. The ratio of trans to gauche conformers, determined from the C-C skeletal vibrations, indicates the conformational order.[15]

-

Methodology:

-

Obtain ex vivo skin samples.

-

Treat the skin samples with a solution of this compound or a control solution (e.g., water).

-

Acquire Raman spectra at different depths within the stratum corneum using a confocal Raman microscope.

-

-

Data Analysis: Analyze the changes in the intensity ratios of the lipid-specific Raman bands to determine the effect of this compound on the lipid organization. An increase in the gauche/trans ratio indicates a more disordered lipid structure.[2]

Membrane Permeability (Calcein Leakage) Assay

This assay measures the release of a fluorescent dye from the aqueous core of liposomes, indicating an increase in membrane permeability.[12][17]

-

Principle: The fluorescent dye calcein (B42510) is encapsulated at a self-quenching concentration inside liposomes. If the integrity of the lipid bilayer is compromised, calcein leaks out into the surrounding medium, becomes diluted, and its fluorescence de-quenches, leading to an increase in fluorescence intensity.

-

Methodology:

-

Prepare large unilamellar vesicles (LUVs) encapsulating a high concentration of calcein (e.g., 50-100 mM).

-

Remove non-encapsulated calcein by size-exclusion chromatography.

-

Add this compound at various concentrations to the calcein-loaded liposome suspension.

-

Monitor the increase in fluorescence intensity over time using a fluorometer.

-

At the end of the experiment, add a detergent (e.g., Triton X-100) to lyse all liposomes and obtain the maximum fluorescence signal for normalization.

-

-

Data Analysis: The percentage of calcein leakage is calculated relative to the maximum fluorescence after detergent lysis. An increase in calcein leakage indicates that this compound has increased the permeability of the lipid bilayer.

Antimicrobial Synergy (Checkerboard) Assay

This method is used to assess the combined antimicrobial effect of two substances, such as this compound and another antimicrobial agent.[2][5][18][19][20]

-

Principle: A two-dimensional array of serial dilutions of two compounds is prepared in a microtiter plate. The growth of a target microorganism is then assessed in each well. The Fractional Inhibitory Concentration (FIC) index is calculated to determine if the combination is synergistic, additive, indifferent, or antagonistic.

-

Methodology:

-

Prepare serial dilutions of this compound along the rows and another antimicrobial agent along the columns of a 96-well microtiter plate.

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Incubate the plate under appropriate conditions.

-

Determine the Minimum Inhibitory Concentration (MIC) of each compound alone and in combination by observing the lowest concentration that inhibits visible growth.

-

-

Data Analysis: The FIC index is calculated as: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone). An FIC index of ≤ 0.5 indicates synergy.[5]

Membrane Depolarization Assay

This assay measures changes in the membrane potential of microorganisms, which is a key indicator of membrane disruption.[6][7][21][22][23]

-

Principle: A voltage-sensitive fluorescent dye, such as 3,3'-dipropylthiadicarbocyanine iodide (DiSC3(5)), is used. This dye accumulates in polarized membranes and its fluorescence is quenched. When the membrane is depolarized, the dye is released into the cytoplasm, leading to an increase in fluorescence.[6][7]

-

Methodology:

-

Grow the target microorganism to the mid-logarithmic phase.

-

Resuspend the cells in a suitable buffer and incubate with the DiSC3(5) dye until a stable, quenched fluorescence signal is achieved.

-

Add this compound to the cell suspension.

-

Monitor the change in fluorescence intensity over time using a fluorometer.

-

-

Data Analysis: An increase in fluorescence intensity indicates membrane depolarization.

Impact on Cellular Processes

The primary effect of this compound on cellular processes stems from its ability to compromise the integrity of the cell membrane. This can lead to a cascade of events, particularly in microorganisms.

It is important to note that the current body of research does not indicate that this compound directly interacts with or modulates specific intracellular signaling pathways in the classical sense of a ligand-receptor interaction. Its effects are primarily attributed to the biophysical changes it induces in the lipid bilayer, which can have downstream consequences for cellular function and viability. The perturbation of the lipid bilayer itself can, however, influence the function of membrane-associated proteins and signaling complexes.[21][22]

Conclusion and Future Perspectives

This compound's interaction with lipid bilayers is a multifaceted process with significant implications for its application in various industries. Its ability to disorder lipid packing enhances skin penetration of active ingredients and provides a potent antimicrobial effect. While the qualitative mechanisms are well-understood, there is a need for more comprehensive quantitative data across a range of lipid systems and experimental conditions. Future research employing techniques such as molecular dynamics simulations could provide a more detailed, atomistic view of these interactions and further elucidate the structure-activity relationships of alkanediols. Such insights will be invaluable for the rational design of new formulations with optimized efficacy and safety profiles.

References

- 1. researchgate.net [researchgate.net]

- 2. Phase Transitions and Structural Changes in DPPC Liposomes Induced by a 1-Carba-Alpha-Tocopherol Analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules | Springer Nature Experiments [experiments.springernature.com]

- 4. royalsocietypublishing.org [royalsocietypublishing.org]

- 5. Perturbation of the lipid bilayer of model membranes by synthetic signal peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pnas.org [pnas.org]

- 8. researchgate.net [researchgate.net]

- 9. Molecular Dynamics Simulations of the Lipid Bilayer Edge - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. DPH Probe Method for Liposome-Membrane Fluidity Determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Calcein Release Assay Protocol - Creative Biolabs [creative-biolabs.com]

- 13. Impact of Alkanediols on Stratum Corneum Lipids and Triamcinolone Acetonide Skin Penetration - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Important Role of Membrane Fluidity on the Lytic Mechanism of the α-Pore-Forming Toxin Sticholysin I | MDPI [mdpi.com]

- 15. resources.rndsystems.com [resources.rndsystems.com]

- 16. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 17. Calcein Release Assay to Measure Membrane Permeabilization by Recombinant alpha-Synuclein - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. tainstruments.com [tainstruments.com]

- 21. Membrane Lipids and Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Membrane lipids and cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Adaptive Membrane Fluidity Modulation: A Feedback Regulated Homeostatic System Hiding in Plain Sight - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Hygroscopic Nature of 1,2-Hexanediol: A Technical Guide for Researchers and Formulation Scientists

An in-depth exploration of the water-attracting properties of 1,2-Hexanediol, its measurement, and its functional role in skin hydration and pharmaceutical formulations.

Introduction: this compound, a versatile glycol, has garnered significant attention in the cosmetic and pharmaceutical industries for its multifaceted properties, including its notable hygroscopicity. This technical guide delves into the core principles of its moisture-attracting nature, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its physical characteristics, experimental evaluation, and biological significance in skin hydration.

The Hygroscopic Character of this compound

This compound is a clear, colorless liquid characterized by the presence of two hydroxyl (-OH) groups on adjacent carbons in its six-carbon chain. This molecular structure is central to its hygroscopic behavior. The hydroxyl groups readily form hydrogen bonds with water molecules, enabling this compound to attract and retain moisture from the surrounding environment. This property makes it an effective humectant in topical formulations, where it helps to hydrate (B1144303) the skin by drawing moisture from the dermis to the epidermis and from the atmosphere when the ambient humidity is high.[1][2][3] Its high water solubility and miscibility further contribute to its efficacy as a hydrating agent.[1][3]

Beyond its role as a simple humectant, this compound also functions as a solvent, emollient, and preservative booster in complex formulations.[1][4][5] Its ability to manage water activity contributes to the stability and preservation of products by creating an environment less conducive to microbial growth.[2]

Quantitative Analysis of Hygroscopicity

The hygroscopic nature of a substance is quantified by its ability to absorb moisture at various relative humidity (RH) levels. While specific dynamic vapor sorption (DVS) isotherm data for this compound is not widely published in publicly available literature, comparative studies and general knowledge of polyols indicate its significant moisture-absorbing capacity. For instance, some sources suggest that the moisturizing effect of a 0.5% concentration of this compound can be slightly better than that of 3.0% glycerin, a well-known humectant.

To provide a framework for understanding and comparing the hygroscopicity of this compound, the following table outlines typical water absorption data for a comparable glycol, Propylene Glycol, at 25°C. It is important to note that these values are for illustrative purposes and actual data for this compound may vary.

| Relative Humidity (%) | Propylene Glycol - Water Uptake (% w/w) |

| 10 | ~2 |

| 30 | ~5 |

| 50 | ~10 |

| 70 | ~20 |

| 90 | ~45 |

Note: This data is representative of a typical glycol and is intended for comparative understanding. Precise data for this compound would require specific experimental determination.

Experimental Protocols for Determining Hygroscopicity

Accurate determination of the hygroscopic properties of substances like this compound is crucial for formulation development and quality control. The following are standard experimental protocols employed for this purpose.

Dynamic Vapor Sorption (DVS)

Dynamic Vapor Sorption is a gravimetric technique used to measure the amount and rate of solvent absorption by a sample.[4] It is the primary method for generating moisture sorption isotherms.

Objective: To determine the moisture sorption and desorption isotherm of this compound by measuring the change in mass at various controlled relative humidity levels at a constant temperature.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of high-purity this compound is placed in the DVS instrument's microbalance.

-

Drying: The sample is first dried by exposing it to a stream of dry nitrogen (0% RH) at a controlled temperature (e.g., 25°C) until a stable mass is achieved. This establishes the dry reference mass.

-

Sorption Phase: The relative humidity of the gas stream is then increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH).

-

Equilibration: At each RH step, the system holds the humidity constant until the sample mass stabilizes, indicating that equilibrium has been reached. The mass change is continuously recorded.

-

Desorption Phase: After reaching the maximum RH, the humidity is decreased in a similar stepwise manner back to 0% RH to measure moisture loss.

-

Data Analysis: The percentage of water absorbed at each RH step is calculated based on the difference between the equilibrated mass and the initial dry mass. The data is then plotted as % weight change versus % RH to generate the sorption and desorption isotherms.

Karl Fischer Titration

Karl Fischer (KF) titration is a highly specific and accurate method for determining the water content of a sample. It is particularly useful for quality control and for validating the results from gravimetric methods.

Objective: To quantify the absolute water content in a sample of this compound.

Methodology:

-

Titrator Preparation: The KF titrator, equipped with either a volumetric or coulometric system, is prepared with the appropriate KF reagents. The titration vessel is pre-titrated to a dry, endpoint condition.

-

Sample Introduction: A precise amount of the this compound sample is accurately weighed and injected into the sealed titration vessel containing a solvent (e.g., anhydrous methanol).

-

Titration: The KF reagent, containing iodine, is titrated into the sample solution. The iodine reacts stoichiometrically with the water present in the sample.

-

Endpoint Detection: The endpoint of the titration is detected potentiometrically when an excess of iodine is present.

-

Calculation: The instrument's software calculates the water content based on the volume of titrant consumed and the known concentration of the KF reagent. The result is typically expressed as a percentage or in parts per million (ppm).

Role in Skin Hydration: A Mechanistic Perspective

The humectant properties of this compound play a crucial role in maintaining skin hydration, which is intrinsically linked to the proper functioning of the skin barrier. While direct studies on the specific molecular pathways modulated by this compound are limited, its ability to increase water content in the stratum corneum likely influences several key biological processes.

Aquaporin-3 (AQP3) Expression

Aquaporin-3 is a channel protein found in keratinocytes that facilitates the transport of water and glycerol (B35011), another humectant. The expression of AQP3 is vital for proper skin hydration and elasticity. Studies have shown that some humectants can influence AQP3 expression. It is plausible that by increasing the water and potentially the glycerol gradient in the epidermis, this compound could indirectly influence the expression or activity of AQP3, thereby enhancing the skin's natural hydration network.

Filaggrin, Natural Moisturizing Factor (NMF), and Lamellar Bodies

The integrity of the skin barrier and its ability to retain water are heavily dependent on the presence of Natural Moisturizing Factor (NMF), a complex of hygroscopic molecules derived from the breakdown of the protein filaggrin. The formation and secretion of lamellar bodies by keratinocytes are also critical for delivering lipids to the stratum corneum, forming the skin's waterproof barrier. By maintaining a hydrated environment, humectants like this compound can support the enzymatic processes involved in filaggrin degradation to NMF and the proper organization of lamellar-derived lipids, thus contributing to a robust skin barrier.

Hyaluronic Acid Synthesis

Hyaluronic acid (HA) is a major glycosaminoglycan in the dermis and epidermis with an exceptional capacity to bind and retain water. Some cosmetic ingredients have been shown to stimulate the synthesis of HA by skin cells. While direct evidence for this compound is lacking, a well-hydrated cellular environment is generally conducive to optimal cellular function, including the synthesis of extracellular matrix components like HA.

Peroxisome Proliferator-Activated Receptors (PPARs)

PPARs are nuclear receptors that play a role in keratinocyte differentiation and the synthesis of lipids essential for the skin barrier. Some studies suggest that certain lipids and fatty acids can activate PPARs. Although not a lipid itself, by acting as a solvent and penetration enhancer, this compound may facilitate the delivery of PPAR-activating lipids into the skin, indirectly influencing barrier function.[6]

Conclusion

This compound's hygroscopic nature is a key attribute that underpins its widespread use in cosmetic and pharmaceutical applications. Its ability to attract and retain water makes it an effective humectant for skin hydration. While quantitative data on its water sorption properties require specific experimental determination, established methods like Dynamic Vapor Sorption and Karl Fischer titration provide robust means for its characterization. The functional role of this compound in skin hydration is likely multifaceted, involving the support of key biological pathways that maintain the integrity and function of the skin barrier. Further research into the direct molecular interactions of this compound with skin cells will provide a deeper understanding of its mechanism of action and pave the way for more advanced formulation strategies.

References

- 1. This compound | Cosmetic Ingredients Guide [ci.guide]

- 2. us.typology.com [us.typology.com]

- 3. This compound: The Multi-Functional Game-Changer for Cosmetics, Pharmaceuticals, and Beyond - Sinobio Chemistry [sinobiochemistry.com]

- 4. theborderlinebeauty.com [theborderlinebeauty.com]

- 5. nbinno.com [nbinno.com]

- 6. Impact of Alkanediols on Stratum Corneum Lipids and Triamcinolone Acetonide Skin Penetration - PMC [pmc.ncbi.nlm.nih.gov]

Ecotoxicological Impact of 1,2-Hexanediol on Aquatic Life: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1,2-Hexanediol, a common ingredient in pharmaceutical and personal care products, is characterized by a generally low ecotoxicological risk to aquatic life. Extensive testing has demonstrated that it is practically non-toxic to a range of aquatic organisms including fish, invertebrates, and algae on an acute basis. Furthermore, it is readily biodegradable, indicating a low potential for persistence in the aquatic environment, and exhibits a very low potential for bioaccumulation. This document provides a comprehensive overview of the available ecotoxicological data, details the standardized experimental protocols used for its assessment, and explores the potential mechanisms of its impact on aquatic organisms.

Environmental Fate and Effects

This compound is not expected to persist in the environment due to its ready biodegradability.[1][2] Structurally similar chemicals suggest that it is stable to hydrolysis and aquatic photolysis.[3] The primary routes of dissipation are anticipated to be atmospheric oxidation and soil metabolism.[3]

Biodegradability

This compound is considered to be readily biodegradable. An OECD Guideline 301B study demonstrated that it achieved greater than 60% biodegradation within 28 days.[1] This rapid degradation minimizes the potential for long-term exposure in aquatic ecosystems.

Bioaccumulation Potential

The potential for this compound to bioaccumulate in aquatic organisms is low.[2] This is supported by an estimated bioaccumulation factor (BAF) of 1.1.[1]

Aquatic Toxicity

Regulatory assessments have concluded that this compound has a low potential for ecotoxicity and is unlikely to cause ecological harm at expected environmental concentrations.[4] It is generally considered practically non-toxic to freshwater fish, invertebrates, and aquatic plants.[3]

Acute Aquatic Toxicity

Acute toxicity studies across multiple trophic levels indicate low concern. The available data are summarized in the table below.

| Test Organism | Endpoint | Value (mg/L) | Exposure Time | Source |

| Fish | LC50 | >1000 | 96 h | ECHA[5][6] |

| Aquatic Invertebrates (Daphnia) | EC50 | >110 | 48 h | ECHA[5][6] |

| Algae | ErC50 | >100 | 72 h | ECHA[5] |

Chronic Aquatic Toxicity

Chronic toxicity data for this compound is limited. However, studies on aquatic invertebrates showed a No Observed Effect Concentration (NOEC) of 10 mg/L.[1] ECOSAR estimations for chronic toxicity suggest values of 66 mg/L for algae and 120 mg/L for aquatic vertebrates.[1]

Experimental Protocols

The ecotoxicological data for this compound have been generated following internationally recognized OECD guidelines for the testing of chemicals.

OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test

This test evaluates the effects of a substance on the growth of freshwater algae.[5][6][7][8][9]

-

Test Principle: Exponentially growing cultures of algae (e.g., Pseudokirchneriella subcapitata) are exposed to the test substance in a nutrient-rich medium for 72 hours.[5][8][9]

-

Test Design: A minimum of five concentrations of the test substance are prepared in a geometric series, with three replicates for each concentration.[5][6] A control group with no test substance is also included.[7]

-

Procedure: The test is initiated by inoculating the algal cultures into the test and control solutions. The flasks are incubated under continuous illumination and constant temperature. Algal growth is measured at 24, 48, and 72 hours by determining the cell density.[7]

-

Endpoint: The primary endpoint is the inhibition of growth, expressed as the concentration that causes a 50% reduction in growth (EC50) compared to the control.[8]

OECD 202: Daphnia sp. Acute Immobilisation Test

This guideline assesses the acute toxicity of substances to daphnids (Daphnia magna).[1][2][3][10][11]

-

Test Principle: Young daphnids (less than 24 hours old) are exposed to the test substance for a 48-hour period.[1][10][11]

-

Test Design: At least five concentrations of the test substance are tested, with a minimum of 20 daphnids per concentration, divided into four replicates.[2] A control group is run in parallel.[3]

-

Procedure: The daphnids are placed in test vessels containing the respective concentrations of the test substance. The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.[3][10]

-

Endpoint: The result is expressed as the median effective concentration (EC50) that causes immobilization in 50% of the daphnids after 48 hours.[1]

OECD 203: Fish, Acute Toxicity Test

This test determines the acute lethal toxicity of a substance to fish.[4][12][13][14][15]

-

Test Principle: Fish are exposed to the test substance for a 96-hour period.[12][13][14][15]

-

Test Design: A minimum of seven fish are used for each of at least five geometrically spaced test concentrations and a control.[12]

-

Procedure: The fish are introduced to the test chambers containing the different concentrations of the test substance. Mortalities and any abnormal behavioral or physiological responses are recorded at 24, 48, 72, and 96 hours.[12]

-

Endpoint: The primary endpoint is the median lethal concentration (LC50), which is the concentration of the substance that is lethal to 50% of the test fish within the 96-hour exposure period.[14]

OECD 301B: Ready Biodegradability - CO2 Evolution Test

This guideline evaluates the ready biodegradability of organic chemicals by aerobic microorganisms.[16][17][18][19][20]

-

Test Principle: The test substance is incubated in a mineral medium with a microbial inoculum (activated sludge) in a closed system. The amount of carbon dioxide produced from the microbial degradation of the test substance is measured over a 28-day period.[16][17]

-

Procedure: The test substance, mineral medium, and inoculum are added to test flasks. The flasks are aerated with CO2-free air, and the evolved CO2 is trapped in a suitable absorbent (e.g., barium hydroxide (B78521) or sodium hydroxide solution). The amount of trapped CO2 is determined by titration or with an inorganic carbon analyzer.[17]

-

Endpoint: The percentage of biodegradation is calculated based on the amount of CO2 produced relative to the theoretical maximum. A substance is considered readily biodegradable if it reaches the 60% pass level within a 10-day window during the 28-day test period.[17]

Potential Signaling Pathways and Mechanisms of Toxicity

Direct research on the specific signaling pathways affected by this compound in aquatic organisms is limited, likely due to its low toxicity. However, based on the known effects of similar short-chain alcohols and organic solvents, a general mechanism of toxicity can be inferred. The primary mode of action for such substances at high concentrations is often non-specific narcosis, which involves disruption of cell membrane function.[21][22]

Short-chain alcohols can intercalate into the lipid bilayer of cell membranes, altering their fluidity and permeability.[22] This can lead to a cascade of secondary effects, including:

-

Disruption of Ion Channels and Transporters: Changes in membrane structure can impair the function of embedded proteins responsible for ion transport, disrupting cellular homeostasis.

-

Inhibition of Membrane-Bound Enzymes: The activity of enzymes associated with the cell membrane can be inhibited by alterations in the lipid environment.

-

Increased Oxidative Stress: Disruption of mitochondrial membranes can lead to the production of reactive oxygen species (ROS), causing cellular damage.

While this compound's low toxicity suggests these effects are not significant at environmentally relevant concentrations, they represent the plausible, albeit weak, mechanisms of action.

Visualizations

Caption: Generalized workflow for acute aquatic toxicity testing.

Caption: Workflow for the OECD 301B ready biodegradability test.

Caption: Potential mechanism of solvent toxicity on aquatic life.

Conclusion

Based on the comprehensive analysis of available data, this compound presents a low risk to the aquatic environment. Its classification as practically non-toxic to key aquatic species, coupled with its ready biodegradability and low bioaccumulation potential, suggests that its use in pharmaceutical and personal care products is unlikely to result in adverse ecological effects under normal use and disposal scenarios. While the precise molecular signaling pathways of its toxic action at high concentrations are not fully elucidated, the likely mechanism involves non-specific disruption of cell membrane function, a common trait for short-chain alcohols and glycols. Continued adherence to standardized testing protocols will ensure a robust and reliable assessment of its environmental safety profile.

References

- 1. catalog.labcorp.com [catalog.labcorp.com]

- 2. oecd.org [oecd.org]

- 3. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]

- 4. Acute toxicity of injected drugs and substances in fish [protocols.io]

- 5. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test - Aropha [aropha.com]

- 6. eurofins.com.au [eurofins.com.au]

- 7. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test | ibacon GmbH [ibacon.com]

- 8. shop.fera.co.uk [shop.fera.co.uk]

- 9. oecd.org [oecd.org]

- 10. shop.fera.co.uk [shop.fera.co.uk]

- 11. biotecnologiebt.it [biotecnologiebt.it]

- 12. oecd.org [oecd.org]

- 13. OECD 203: Fish, Acute Toxicity Test - Situ Biosciences [situbiosciences.com]

- 14. Test No. 203: Fish, Acute Toxicity Test - Tox Lab [toxlab.co]

- 15. eurofins.com.au [eurofins.com.au]

- 16. matestlabs.com [matestlabs.com]

- 17. microbe-investigations.com [microbe-investigations.com]

- 18. OECD 301B - Biodegradation Test - CO2 Evolution - Situ Biosciences [situbiosciences.com]

- 19. OECD Guideline for Testing of Chemicals (Test No. 301: Ready Biodegradability) 1992 – BPC Instruments [bpcinstruments.com]

- 20. OECD 301/310: Ready Biodegradability Tests | ibacon GmbH [ibacon.com]

- 21. Effect of Organic Solvents on the Yield of Solvent-Tolerant Pseudomonas putida S12 - PMC [pmc.ncbi.nlm.nih.gov]

- 22. The effect of organic solvents on selected microorganisms and model liposome membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

1,2-Hexanediol: A Novel and Sustainable Solvent for Modern Chemical Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract